Limited Information Available for Upidosin Mesylate
Limited Information Available for Upidosin Mesylate
Initial searches for "Upidosin mesylate" yielded limited specific data regarding its mechanism of action. The available information primarily consists of chemical identifiers, such as the Chemical Abstracts Service (CAS) number 171894-73-8 for the monohydrate form, and its molecular formula.[1][2][3][4][5] Due to the scarcity of in-depth pharmacological data in the public domain, a detailed technical guide on the mechanism of action for Upidosin mesylate cannot be provided at this time.
Given the consistent overlap in search results with "Upadacitinib," a well-documented Janus Kinase (JAK) inhibitor, this guide will focus on the mechanism of action of Upadacitinib, as it is likely the intended subject of the query.
An In-Depth Technical Guide on the Mechanism of Action of Upadacitinib
Introduction
Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[6][7] It is classified as a disease-modifying antirheumatic drug (DMARD) and is utilized in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[6][7] Upadacitinib's therapeutic effects are derived from its modulation of the JAK-STAT signaling pathway, a critical cascade in immune system regulation.[8][9][10]
Core Mechanism of Action: Selective JAK1 Inhibition
The primary mechanism of action of Upadacitinib is the selective and reversible inhibition of Janus kinase 1 (JAK1).[8][9][11] The JAK family of enzymes comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[8] These enzymes are crucial for the intracellular signal transduction of various cytokines and growth factors involved in inflammation, hematopoiesis, and immune function.[8]
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, blocking the binding of ATP to the kinase domain of JAK1.[12] This action prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[8][9][12] The inhibition of STAT phosphorylation halts their dimerization and translocation to the cell nucleus, where they would otherwise modulate the expression of target genes involved in inflammatory responses.[8]
The selectivity of Upadacitinib for JAK1 is a key feature, as it allows for a more targeted suppression of inflammatory pathways while minimizing potential side effects associated with the inhibition of other JAK isoforms.[8] For instance, broader inhibition of JAK2 can be associated with hematologic abnormalities, while JAK3 inhibition may impact immune cell development.[8]
Quantitative Data: Potency and Pharmacokinetics
The inhibitory activity and pharmacokinetic profile of Upadacitinib have been characterized in various studies.
| Parameter | Value | Reference |
| JAK1 IC50 | 0.043 µM | [12] |
| JAK2 IC50 | 0.12 µM | [12] |
| JAK3 IC50 | 2.3 µM | [12] |
| TYK2 IC50 | 4.7 µM | [12] |
| Terminal Elimination Half-Life | 8 to 14 hours | [12][13] |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 4 hours | [7] |
| Selectivity Fold | Value | Reference |
| JAK2 over JAK1 | 74-fold | [6] |
| JAK3 over JAK1 | 58-fold | [6] |
Experimental Protocols
Enzymatic Assays for JAK Inhibition (IC50 Determination)
The half-maximal inhibitory concentration (IC50) values for Upadacitinib against different JAK isoforms were determined using cell-free isolated enzyme assays.[9] A typical protocol for such an assay would involve:
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Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; Upadacitinib at various concentrations; assay buffer; and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
-
Procedure :
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The JAK enzyme is incubated with varying concentrations of Upadacitinib in the assay buffer.
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The kinase reaction is initiated by the addition of ATP and the peptide substrate.
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The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
-
-
Data Analysis : The percentage of inhibition at each concentration of Upadacitinib is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Assays for STAT Phosphorylation
To assess the functional impact of JAK inhibition in a cellular context, human leukocyte cellular assays are employed to measure the inhibition of cytokine-induced STAT phosphorylation.[9]
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Cell Culture : Human leukocytes (e.g., peripheral blood mononuclear cells) are isolated and cultured.
-
Stimulation and Inhibition : The cells are pre-incubated with various concentrations of Upadacitinib before being stimulated with a specific cytokine to induce STAT phosphorylation (e.g., IL-6 for STAT3 phosphorylation via JAK1/JAK2, or IL-7 for STAT5 phosphorylation via JAK1/JAK3).[7][9]
-
Lysis and Protein Analysis : After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT : The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
-
Data Analysis : The inhibition of STAT phosphorylation at different Upadacitinib concentrations is quantified, allowing for the determination of its potency in a cellular environment.
Signaling Pathway Diagrams
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Upadacitinib's competitive inhibition of ATP binding to JAK1.
Downstream Effects and Therapeutic Implications
By inhibiting the JAK-STAT pathway, Upadacitinib effectively dampens the signaling of multiple pro-inflammatory cytokines that are pathogenic in various autoimmune diseases.[9] This leads to a reduction in immune cell activation, proliferation, and the production of inflammatory mediators, thereby alleviating the signs and symptoms of the disease and potentially slowing its progression.[6][8] The selective inhibition of JAK1 by Upadacitinib is designed to achieve these therapeutic effects while minimizing off-target effects that could arise from broader JAK inhibition.[11]
References
- 1. UPIDOSIN MESYLATE MONOHYDRATE [drugfuture.com]
- 2. FDA全球物质登记数据库-U [drugfuture.com]
- 3. m.guidechem.com [m.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. evs.nci.nih.gov [evs.nci.nih.gov]
- 6. Upadacitinib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
